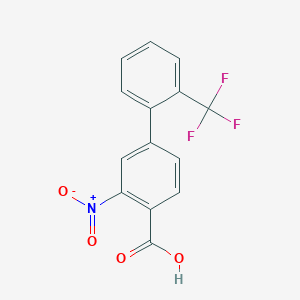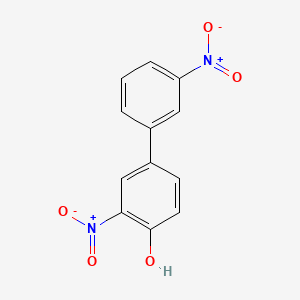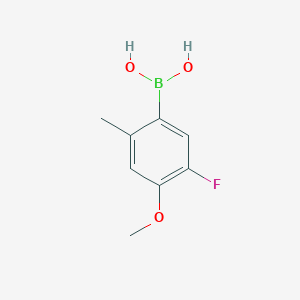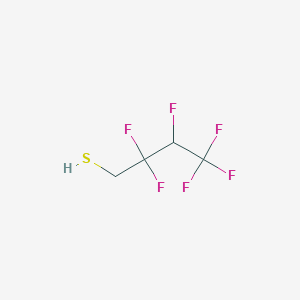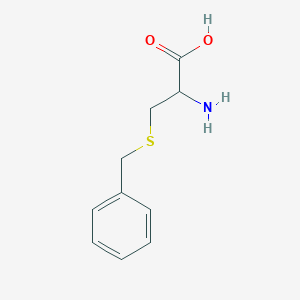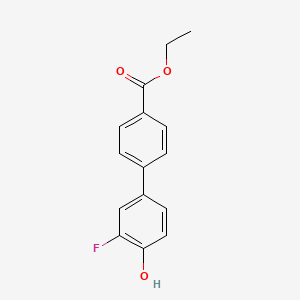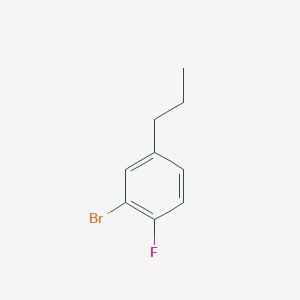
2-Bromo-1-fluoro-4-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-1-fluoro-4-propylbenzene” is a chemical compound with the CAS Number: 943247-64-1 . It has a molecular weight of 217.08 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 fluorine atom in the molecule.
Physical And Chemical Properties Analysis
“this compound” is a liquid . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, and molar volume are not available specifically for this compound.
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1-fluoro-4-propylbenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathway involving the benzene ring. The introduction of the bromine, fluorine, and propyl groups onto the benzene ring can potentially alter the properties of the benzene-containing molecule, influencing its reactivity and interactions with other molecules .
Pharmacokinetics
The compound’s molecular weight of 21708 suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. In general, the compound’s electrophilic aromatic substitution reaction can lead to the formation of new benzene derivatives, potentially altering the function of benzene-containing molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the concentration of the electrophile .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Bromo-1-fluoro-4-propylbenzene in lab experiments has several advantages, such as its availability, low cost, and ease of synthesis. Additionally, it can be used in a variety of synthetic reactions, and can be used as a model compound for the study of the effects of halogenated hydrocarbons on the environment. However, its use in lab experiments is limited by its toxicity and mutagenic properties.
Direcciones Futuras
The potential future directions for the use of 2-Bromo-1-fluoro-4-propylbenzene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Additionally, further research into its environmental effects and its potential as an endocrine disruptor could be beneficial. Finally, further research into the development of methods to increase the rate of reaction and optimize the yield of the reaction could be beneficial.
Métodos De Síntesis
2-Bromo-1-fluoro-4-propylbenzene can be synthesized through a variety of methods, including the reaction of bromine with 1-fluoro-4-propylbenzene (1FPB). This reaction is typically carried out in a solvent such as dichloromethane, and requires the use of a base, such as potassium carbonate, to facilitate the reaction. The reaction can be further optimized by varying the reaction temperature and the concentration of the reactants. Additionally, the reaction can be catalyzed with a variety of compounds, such as palladium(II) chloride, to increase the rate of reaction.
Aplicaciones Científicas De Investigación
2-Bromo-1-fluoro-4-propylbenzene has been used in a variety of scientific research applications, such as the synthesis of heterocyclic compounds, the preparation of pharmaceuticals and agrochemicals, and the study of biochemical and physiological processes. It has also been used as a reactant in organic synthesis, and as a catalyst for a variety of reactions, such as the Heck reaction. Additionally, it has been used as a model compound for the study of the effects of halogenated hydrocarbons on the environment.
Propiedades
IUPAC Name |
2-bromo-1-fluoro-4-propylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYPUNRSJNOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)

